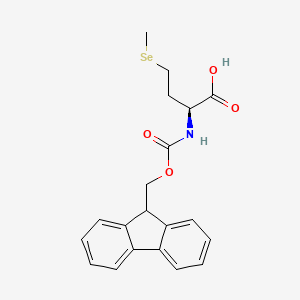

![molecular formula C8H7ClN2O B572978 (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol CAS No. 1367992-89-9](/img/structure/B572978.png)

(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol” is a chemical compound with the linear formula C8H7ClN2O . It has a molecular weight of 182.61 . The compound is a light yellow solid and is stored at temperatures between 0-5°C .

Synthesis Analysis

A method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids, which could be related to the synthesis of “this compound”, has been developed. This method is based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H7ClN2O/c9-6-1-2-11-4-7(5-12)10-8(11)3-6/h1-4,12H,5H2 . This code provides a standard way to encode the compound’s molecular structure.

Physical and Chemical Properties Analysis

“this compound” is a light yellow solid . It has a molecular weight of 182.61 and is stored at temperatures between 0-5°C .

Scientific Research Applications

Antitumor Agents

A study by Stevens et al. (1984) explored the synthesis and chemistry of a novel broad-spectrum antitumor agent, demonstrating the potential of imidazo[1,2-a]pyridine derivatives in cancer treatment. The compound showed curative activity against L-1210 and P388 leukemia, highlighting its significance as a prodrug for cancer therapy (Stevens et al., 1984).

Chemical Synthesis and Energy Technologies

Methanol, a simple alcohol, has been reported to find interesting applications in both chemical synthesis and energy technologies. A clean and cost-competitive method using methanol as both a C1 synthon and H2 source for selective N-methylation of amines was reported, showcasing the versatility of methanol in organic synthesis (Sarki et al., 2021).

Novel One-Step Synthesis Techniques

Research by Schwerkoske et al. (2005) introduced a novel one-step solution phase synthesis of an array of 3-aminoimidazo[1,2-a]pyridines. This method, mediated by microwave irradiation and catalyzed by scandium triflate, represents a significant advancement in the synthesis of imidazo[1,2-a]pyridines, avoiding the use of an isonitrile and subsequent de-protection strategy (Schwerkoske et al., 2005).

Molecular Structure Studies

A study focused on the molecular structure of 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine demonstrated the use of single-crystal X-ray diffraction and FT-IR spectroscopy. This study highlights the importance of theoretical calculations in understanding the properties of novel compounds (Gumus et al., 2018).

Optical and Structural Properties

The structural and photophysical properties of lanthanide complexes with planar aromatic tridentate nitrogen ligands were investigated, showing their potential as luminescent building blocks for triple-helical structures. This research provides insights into the use of these complexes in the development of luminescent materials (Piguet et al., 1993).

Future Directions

Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . The World Health Organization has taken the initiative to develop new drugs using this scaffold , indicating promising future directions for compounds like “(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol”.

Properties

IUPAC Name |

(7-chloroimidazo[1,2-a]pyridin-3-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c9-6-1-2-11-7(5-12)4-10-8(11)3-6/h1-4,12H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSOTWFZOOBWTCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC=C2CO)C=C1Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-2-(dichloromethyl)-8-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B572901.png)

![3-Bromo-2-(dichloromethyl)-5-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B572904.png)

![3-((Methylthio)methyl)-2-oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B572905.png)

![3-(Methoxycarbonyl)-5-(((4-nitrobenzyl)oxy)carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B572906.png)